tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate: is a complex organic compound with the molecular formula C18H26N2O6S and a molecular weight of 398.47 g/mol . This compound is characterized by the presence of a morpholine ring, an acetylbenzenesulfonyl group, and a tert-butyl carbamate moiety. It is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with an appropriate sulfonyl chloride, such as 4-acetylbenzenesulfonyl chloride, under basic conditions.
Introduction of the tert-Butyl Carbamate Group: The morpholine derivative is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyl carbamate group.
Final Coupling Reaction: The final step involves coupling the intermediate with a suitable methylating agent to form the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group may play a crucial role in binding interactions, while the carbamate moiety can influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another carbamate derivative with a different ring structure
Uniqueness
tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate is unique due to its combination of a morpholine ring, an acetylbenzenesulfonyl group, and a tert-butyl carbamate moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H26N2O6S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl N-[[4-(4-acetylphenyl)sulfonylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H26N2O6S/c1-13(21)14-5-7-16(8-6-14)27(23,24)20-9-10-25-15(12-20)11-19-17(22)26-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,19,22) |
InChI Key |
FWQDBAPLRDKVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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